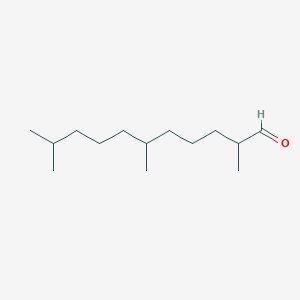
Undecanal, 2,6,10-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undecanal, 2,6,10-trimethyl- is a synthetic compound that belongs to the family of aldehydes. It is widely used in the fragrance and flavor industry due to its unique odor and flavor properties. However, recent scientific research has shown that this compound has potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of undecanal, 2,6,10-trimethyl- is not fully understood. However, studies have shown that it works by disrupting the cell membrane of microorganisms, leading to their death. It is also believed to inhibit the growth and reproduction of insects by disrupting their hormonal balance.
Efectos Bioquímicos Y Fisiológicos
Undecanal, 2,6,10-trimethyl- has been shown to have minimal toxicity in humans and animals. However, it can cause irritation to the skin, eyes, and respiratory system if inhaled or ingested. Studies have also shown that it can affect the liver and kidney function in high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Undecanal, 2,6,10-trimethyl- has several advantages as a laboratory reagent. It is readily available, easy to handle, and has a long shelf life. However, its strong odor and potential toxicity can make it difficult to work with in certain experiments. It is also relatively expensive compared to other laboratory reagents.
Direcciones Futuras
There are several potential future directions for research on undecanal, 2,6,10-trimethyl-. One area of interest is the development of new antibiotics and antifungal agents based on its antimicrobial properties. Another area of research is the development of new insecticides for agricultural use. Additionally, there is potential for the use of undecanal, 2,6,10-trimethyl- in the production of biofuels and biodegradable plastics. Further research is needed to fully understand its mechanism of action and potential applications in these fields.
Métodos De Síntesis
Undecanal, 2,6,10-trimethyl- can be synthesized through various chemical reactions. One of the most common methods is the oxidation of 2,6,10-trimethyl-5-undecanone using potassium permanganate or hydrogen peroxide. Another method involves the reduction of 2,6,10-trimethyl-5-undecanone using sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Undecanal, 2,6,10-trimethyl- has been extensively studied for its potential applications in various fields. In medicine, it has been shown to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents. In agriculture, it has been found to have insecticidal properties, which could be used to develop new pesticides. In environmental science, it has been shown to have potential as a biofuel and as a component of biodegradable plastics.
Propiedades
Número CAS |
105-88-4 |
|---|---|
Nombre del producto |
Undecanal, 2,6,10-trimethyl- |
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
2,6,10-trimethylundecanal |
InChI |
InChI=1S/C14H28O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h11-14H,5-10H2,1-4H3 |
Clave InChI |
MBZCATXQAHUZEZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C=O |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)C=O |
Otros números CAS |
105-88-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



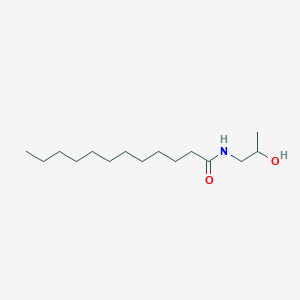
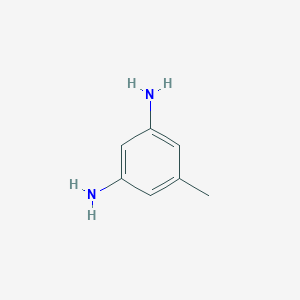
![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
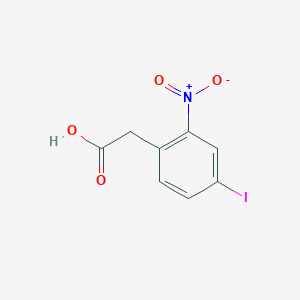
![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)

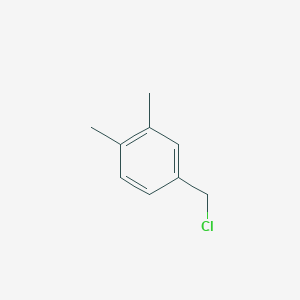
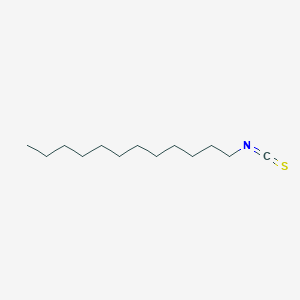
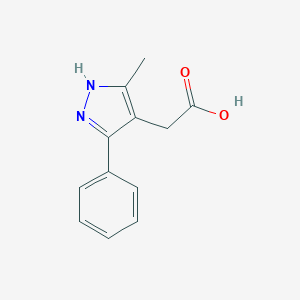
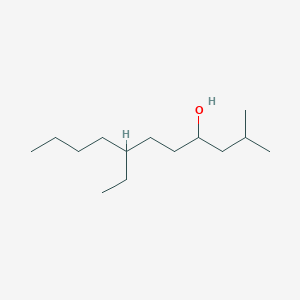
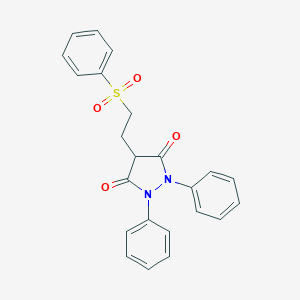
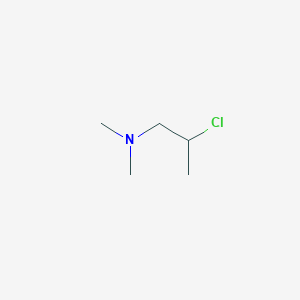
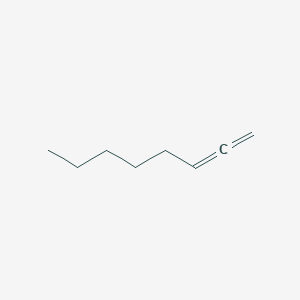
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)